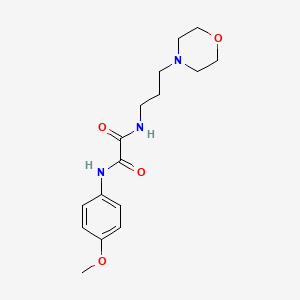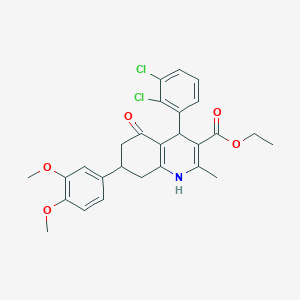![molecular formula C27H20ClN3O3 B11640155 (5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto "(5Z)-1-(4-clorofenil)-5-{[1-(4-metilbencil)-1H-indol-3-il]metilideno}pirimidina-2,4,6(1H,3H,5H)-triona" es una molécula orgánica compleja que presenta un núcleo de pirimidina sustituido con varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de este compuesto generalmente involucra reacciones orgánicas de varios pasos. Los materiales de partida pueden incluir 4-clorobenzaldehído, 4-metilbencilamina y derivados de indol. Los pasos clave podrían implicar:
Reacciones de Condensación: Formación del núcleo de pirimidina mediante la condensación de urea con aldehídos.
Reacciones de Sustitución: Introducción de los grupos clorofenilo e indol mediante sustitución nucleofílica.
Ciclización: Formación de la estructura de triona mediante ciclización intramolecular.
Métodos de Producción Industrial
La producción industrial probablemente involucraría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión) y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos indol y metilbencilo.
Reducción: Las reacciones de reducción podrían dirigirse a la estructura de la triona de pirimidina, convirtiéndola potencialmente en una dihidropirimidina.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Catalizadores: Paladio sobre carbono para reacciones de hidrogenación.
Productos Principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Introducción de varios grupos funcionales como nitro, amino o alquilo.
Aplicaciones Científicas De Investigación
Química
El compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, este compuesto puede servir como una sonda para estudiar interacciones enzimáticas o como un posible compuesto líder en el descubrimiento de fármacos.
Medicina
Industria
En el sector industrial, el compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos dependería de su aplicación específica. Por ejemplo, en química medicinal, podría interactuar con enzimas o receptores específicos, inhibiendo su actividad. Los objetivos moleculares podrían incluir quinasas, proteasas o receptores acoplados a proteínas G. Las vías involucradas podrían estar relacionadas con la señalización celular, la apoptosis o la inflamación.
Comparación Con Compuestos Similares
Compuestos Similares
- (5Z)-1-(4-clorofenil)-5-{[1-(4-metilbencil)-1H-indol-3-il]metilideno}pirimidina-2,4,6(1H,3H,5H)-diona
- (5Z)-1-(4-clorofenil)-5-{[1-(4-metilbencil)-1H-indol-3-il]metilideno}pirimidina-2,4,6(1H,3H,5H)-tetraona
Singularidad
La singularidad del compuesto radica en su patrón de sustitución específico y la presencia de la estructura de triona. Esto le confiere propiedades químicas y biológicas distintas en comparación con compuestos similares, lo que podría conducir a aplicaciones únicas en diversos campos.
Propiedades
Fórmula molecular |
C27H20ClN3O3 |
|---|---|
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
(5Z)-1-(4-chlorophenyl)-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H20ClN3O3/c1-17-6-8-18(9-7-17)15-30-16-19(22-4-2-3-5-24(22)30)14-23-25(32)29-27(34)31(26(23)33)21-12-10-20(28)11-13-21/h2-14,16H,15H2,1H3,(H,29,32,34)/b23-14- |
Clave InChI |
VOPUIWRZARIJCG-UCQKPKSFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
SMILES canónico |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-6-phenyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11640072.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B11640076.png)
![1,4-Bis[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640081.png)
![N-(3-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11640086.png)


![2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide](/img/structure/B11640107.png)
![4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol](/img/structure/B11640113.png)
![5-(4-Methylphenyl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11640118.png)
![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)
![ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640145.png)

![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
